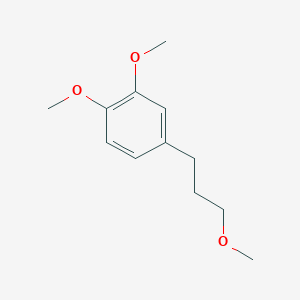
1,2-Dimethoxy-4-(3-methoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-(3-methoxypropyl)benzene is an organic compound with the molecular formula C12H18O3 It is a derivative of benzene, where two methoxy groups and a methoxypropyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-(3-methoxypropyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 3-methoxypropyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-(3-methoxypropyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,2-Dimethoxy-4-(3-methoxypropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-(3-methoxypropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a sigma complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
1,2-Dimethoxy-4-(3-methoxypropyl)benzene can be compared with other similar compounds such as:
1,2-Dimethoxybenzene: Lacks the methoxypropyl group, making it less complex.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different chemical properties.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a methoxypropyl group, resulting in different reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
38209-51-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,2-dimethoxy-4-(3-methoxypropyl)benzene |
InChI |
InChI=1S/C12H18O3/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
UBTWFZLQOTVDKJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















